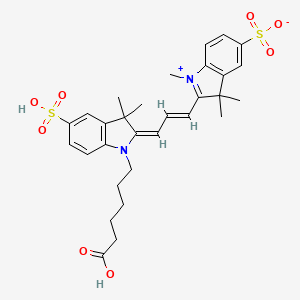

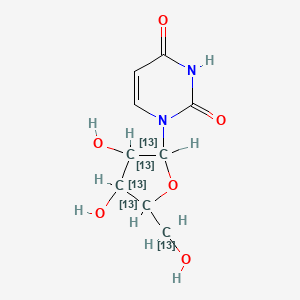

![molecular formula C35H42O14 B12385894 [(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12385894.png)

[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Taxinine M is a tetracyclic taxane isolate derived from various species of the Taxus genus, including Taxus brevifolia, Taxus chinensis, and Taxus mairei . It is a complex natural product with significant biological activity, particularly in the field of medicinal chemistry.

Preparation Methods

The synthesis of taxanes, including Taxinine M, involves intricate multi-step processes. One notable method is the two-phase total synthesis approach, which employs a combination of cyclase and oxidation phases to construct the taxane skeleton . This method includes site-selective allylic oxidations and dioxirane-mediated C-H oxidations to achieve the desired structure. Industrial production often relies on semi-synthetic routes, starting from more readily available taxane precursors .

Chemical Reactions Analysis

Taxinine M undergoes various chemical reactions, including:

Reduction: Reduction reactions can modify the oxidation state of specific functional groups within the molecule.

Substitution: Substitution reactions, particularly at the acetate ester groups, can lead to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like dioxiranes and reducing agents specific to the functional groups being targeted. The major products formed from these reactions are various oxidized and reduced taxane derivatives.

Scientific Research Applications

Taxinine M has a wide range of scientific research applications:

Mechanism of Action

Taxinine M exerts its effects primarily by stabilizing microtubules, preventing their depolymerization . This action disrupts the normal function of microtubules in cell division, leading to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells . The molecular targets include the tubulin

Properties

Molecular Formula |

C35H42O14 |

|---|---|

Molecular Weight |

686.7 g/mol |

IUPAC Name |

[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate |

InChI |

InChI=1S/C35H42O14/c1-17-24(40)14-26(46-18(2)36)34(16-44-31(42)22-11-9-8-10-12-22)27(17)28(47-19(3)37)23-13-25(41)33(7)35(43,32(23,6)15-45-33)30(49-21(5)39)29(34)48-20(4)38/h8-12,23-24,26-30,40,43H,1,13-16H2,2-7H3/t23-,24-,26-,27-,28+,29-,30-,32?,33+,34+,35-/m0/s1 |

InChI Key |

YGDMNNDIKAOMNZ-PARYDCOLSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H](C(=C)[C@@H]2[C@@]1([C@H]([C@@H]([C@]3([C@]4(C(=O)C[C@@H]([C@H]2OC(=O)C)C3(CO4)C)C)O)OC(=O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)O |

Canonical SMILES |

CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(COC3(C(=O)CC4C2OC(=O)C)C)C)O)OC(=O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

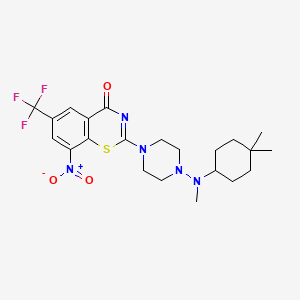

![2-[1-[[1-[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]piperidin-4-yl]methyl]piperidin-4-yl]ethyl 3-butan-2-yl-1-[1-(2-methoxy-2-oxoethyl)-6-oxopyridin-3-yl]-2-oxo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate](/img/structure/B12385837.png)